molecular formula C7H4BrClF3NO B2496310 2-Bromo-5-chloro-4-(trifluoromethoxy)aniline CAS No. 868406-81-9

2-Bromo-5-chloro-4-(trifluoromethoxy)aniline

Cat. No.: B2496310
CAS No.: 868406-81-9
M. Wt: 290.46
InChI Key: YSLWHPYYFWSEQP-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4BrClF3NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4-(trifluoromethoxy)aniline typically involves the halogenation of aniline derivatives. One common method is the bromination and chlorination of 4-(trifluoromethoxy)aniline. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process generally includes:

    Nitration: of aniline to form nitroaniline.

    Reduction: of nitroaniline to form the corresponding aniline derivative.

    Halogenation: using bromine and chlorine to introduce the bromine and chlorine atoms at specific positions on the benzene ring.

    Introduction of the trifluoromethoxy group: through nucleophilic substitution reactions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

    Nucleophilic substitution: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Coupling reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

    Substitution reactions: Formation of substituted aniline derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amines or other reduced products.

    Coupling reactions: Formation of biaryl compounds.

Scientific Research Applications

2-Bromo-5-chloro-4-(trifluoromethoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-(trifluoromethoxy)aniline depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The trifluoromethoxy group can enhance its lipophilicity and influence its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chloro-4-(trifluoromethyl)aniline
  • 2-Chloro-4-(trifluoromethyl)aniline
  • 2-Bromo-5-(trifluoromethyl)aniline

Uniqueness

2-Bromo-5-chloro-4-(trifluoromethoxy)aniline is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to similar compounds with trifluoromethyl groups. This difference can affect its reactivity, solubility, and interaction with other molecules, making it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-bromo-5-chloro-4-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c8-3-1-6(14-7(10,11)12)4(9)2-5(3)13/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLWHPYYFWSEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)(F)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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